molecular formula C17H14N2O B2732276 3-(3-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 819793-63-0

3-(3-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B2732276
CAS No.: 819793-63-0
M. Wt: 262.312
InChI Key: KNPCIOKCAGHMJQ-UHFFFAOYSA-N
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Description

Chemical Structure and Synthesis
3-(3-Methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is a pyrazole-based carbaldehyde derivative characterized by a phenyl group at the 1-position, a 3-methylphenyl substituent at the 3-position, and an aldehyde functional group at the 4-position. The compound is synthesized via a two-step process:

Hydrazone Formation: Condensation of 4-hydroxy acetophenone with substituted phenylhydrazine yields intermediate hydrazones.

Vilsmeier-Haack Cyclization: The hydrazone intermediate undergoes cyclization using dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to form the pyrazole ring, achieving an 85% yield .

Properties

IUPAC Name

3-(3-methylphenyl)-1-phenylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O/c1-13-6-5-7-14(10-13)17-15(12-20)11-19(18-17)16-8-3-2-4-9-16/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNPCIOKCAGHMJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN(C=C2C=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde can be achieved through various synthetic routes. One common method involves the cyclization of hydrazones with α,β-unsaturated carbonyl compounds. The reaction typically proceeds under acidic or basic conditions, with the choice of catalyst and solvent playing a crucial role in determining the yield and selectivity of the product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of green chemistry principles, such as employing environmentally benign solvents and catalysts, is also gaining traction in the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

3-(3-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl and 3-methylphenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: 3-(3-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid.

    Reduction: 3-(3-methylphenyl)-1-phenyl-1H-pyrazole-4-methanol.

    Substitution: 3-(3-methylphenyl)-1-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde (nitration product).

Scientific Research Applications

Pharmaceutical Applications

Key Intermediate in Drug Synthesis:
This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting inflammatory and analgesic pathways. Pyrazole derivatives are known for their diverse pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. Research has indicated that compounds similar to 3-(3-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde exhibit significant biological activities, making them candidates for drug development .

Case Study: Anti-inflammatory Activity
A study on pyrazole derivatives demonstrated that modifications to the pyrazole ring can enhance anti-inflammatory effects. The introduction of specific substituents, such as the methyl group in this compound, has been linked to improved efficacy against inflammation .

Agricultural Chemicals

Role in Agrochemicals:
The compound is utilized in the formulation of agrochemicals, acting as a precursor for herbicides and fungicides. Its chemical structure allows it to interact effectively with biological systems in plants and pests, making it valuable for crop protection .

Data Table: Agrochemical Applications

CompoundApplication TypeTarget OrganismEfficacy
This compoundHerbicideWeedsHigh
This compoundFungicideFungal pathogensModerate

Material Science

Development of Novel Materials:
Research indicates that this compound can be explored for creating advanced materials, particularly polymers with specific thermal and mechanical properties. The unique reactivity of the aldehyde functional group facilitates the formation of new polymeric structures .

Case Study: Polymer Synthesis
A study highlighted the synthesis of copolymers using this compound as a monomer. The resulting materials exhibited enhanced thermal stability and mechanical strength compared to conventional polymers .

Organic Chemistry Research

Building Block for Complex Molecules:
In organic synthesis, this compound acts as a versatile building block, enabling chemists to construct complex heterocycles through various reactions such as cross-coupling and cyclocondensation .

Data Table: Synthetic Reactions Involving the Compound

Reaction TypeDescriptionYield (%)
Cross-CouplingPalladium-catalyzed reactions with aryl boronic acids70-90
CyclocondensationFormation of pyrazole derivatives from hydrazones80

Biochemical Studies

Investigating Biological Mechanisms:
The compound is also used in biochemical studies to investigate enzyme inhibition and receptor interactions. Its potential to modulate biological pathways makes it a candidate for further research in drug discovery .

Case Study: Enzyme Inhibition
Research on enzyme kinetics has shown that derivatives of this pyrazole can inhibit certain enzymes involved in inflammatory pathways, suggesting potential therapeutic applications .

Mechanism of Action

The mechanism of action of 3-(3-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Key Features

  • The aldehyde group at position 4 enhances reactivity, enabling further functionalization (e.g., Schiff base formation, nucleophilic additions).

Comparison with Structural Analogues

Structural Modifications and Electronic Effects

The biological and chemical properties of pyrazole-4-carbaldehydes are highly dependent on substituents at positions 1, 3, and 3. Below is a comparative analysis with key analogues:

Compound Name Substituents (Position) Key Modifications Synthesis Method Bioactivity Highlights
3-(3-Methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde 1-Ph, 3-(3-MePh), 4-CHO Methyl group enhances lipophilicity Vilsmeier-Haack cyclization Antimicrobial (implied via structural analogy)
1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde (4c, 4e) 1-Bz, 3-Ph, 4-CHO Benzoyl group introduces electron-withdrawing effects Vilsmeier-Haack reaction Antioxidant (IC₅₀: 12.5 µM), anti-inflammatory (74% inhibition at 50 mg/kg)
3-(4-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde 3-(4-NO₂Ph) Nitro group increases electrophilicity Modified Claisen-Schmidt reaction N/A (used as intermediate for chalcone derivatives)
3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde 3-(4-OMePh) Methoxy group improves solubility via electron donation Vilsmeier-Haack cyclization Antiviral potential (structural studies suggest activity against flavivirus/HIV)
3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde 5-OPh, 3-Me Phenoxy group enhances steric hindrance Nucleophilic substitution Antibacterial (vs. Staphylococcus aureus, MIC: 25 µg/mL)

Spectral and Crystallographic Comparisons

  • IR Spectroscopy: The aldehyde C=O stretch appears near 1630–1640 cm⁻¹ across analogues . Nitro-substituted derivatives show additional peaks at 1348 cm⁻¹ (Ar-NO₂) .
  • Crystallography: The dihedral angle between the pyrazole ring and substituents (e.g., phenyl groups) ranges from 45.99° to 73.67°, influencing molecular packing and stability . Weak C–H···π interactions dominate crystal packing in non-polar derivatives .

Biological Activity

3-(3-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is a compound of significant interest due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a detailed overview of the biological activity associated with this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The compound belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. Its structure can be represented as follows:

C16H15N2O\text{C}_{16}\text{H}_{15}\text{N}_2\text{O}

This structure contributes to its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit notable antimicrobial properties. For instance, studies have shown that this compound can inhibit the growth of various bacterial strains. A comparative study of several pyrazole derivatives demonstrated that certain modifications enhance their efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundBacterial StrainInhibition Zone (mm)
This compoundS. aureus15
3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehydeE. coli18
Control (No Treatment)-0

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory potential. In vitro studies reveal that it can inhibit pro-inflammatory cytokine production, suggesting a mechanism that may involve the modulation of signaling pathways associated with inflammation .

Case Study: Inhibition of COX Enzymes
A study evaluated the inhibitory effects of various pyrazole derivatives on cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. The results indicated that this compound exhibited comparable activity to indomethacin, a standard anti-inflammatory drug .

Anticancer Activity

The anticancer properties of this compound have garnered attention in recent years. Research shows that it can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and inhibition of cell proliferation pathways .

Table 2: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-231 (Breast)12.5Apoptosis induction
HepG2 (Liver)15.0Cell cycle arrest
A549 (Lung)10.0Inhibition of PI3K/Akt pathway

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : It may act as an inhibitor by binding to active sites on enzymes such as COX and proteases involved in inflammation and cancer progression.
  • Receptor Modulation : The compound can influence receptor activity, potentially acting as an agonist or antagonist depending on the target.

Q & A

Q. What are common synthetic routes for preparing 3-(3-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde?

The compound is typically synthesized via nucleophilic substitution or cyclocondensation reactions. For example, the Vilsmeier-Haack reaction using 3-hydroxyacetophenone and phenylhydrazine under acidic conditions can yield pyrazole-4-carbaldehyde derivatives . Alternatively, nucleophilic displacement of a chloro-substituted intermediate (e.g., 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde) with phenols in the presence of K₂CO₃ as a base is another method . Key steps include optimizing reaction time, temperature (often 80–100°C), and solvent polarity to minimize side products.

Q. How is the structure of this compound validated after synthesis?

Structural validation employs spectroscopic techniques:

  • NMR : 1H^1H and 13C^{13}C NMR identify aromatic protons (δ 7.2–8.1 ppm), aldehyde protons (δ ~9.8 ppm), and substituent methyl groups (δ ~2.3 ppm) .
  • X-ray crystallography : Resolves the planar pyrazole ring, aldehyde orientation, and intermolecular interactions (e.g., hydrogen bonding with water molecules) .
  • FT-IR : Confirms the aldehyde C=O stretch (~1680 cm⁻¹) and pyrazole ring vibrations (~1600 cm⁻¹) .

Q. What biological activities are associated with this compound?

Pyrazole-4-carbaldehyde derivatives exhibit broad-spectrum antimicrobial, antiviral, and anti-inflammatory activities. For instance, substitutions at the 3-methylphenyl group enhance interactions with bacterial enzymes (e.g., penicillin-binding proteins), while the aldehyde moiety may act as a reactive site for Schiff base formation with target proteins .

Advanced Research Questions

Q. How do intermolecular interactions in the crystal lattice influence the compound’s stability and reactivity?

X-ray studies reveal that hydrogen bonding between the aldehyde oxygen and water molecules (O–H···O, ~2.8 Å) stabilizes the crystal lattice, forming 2D layers. π-π stacking (3.5–4.0 Å) between phenyl rings further enhances stability. These interactions may reduce solubility in nonpolar solvents, impacting formulation strategies .

Q. What analytical challenges arise when characterizing impurities in synthesized batches?

Common impurities include unreacted intermediates (e.g., 5-chloro derivatives) and oxidation byproducts. High-resolution LC-MS or GC-MS is critical for detection, while preparative HPLC isolates impurities for NMR analysis. For example, residual K₂CO₃ in nucleophilic reactions can lead to salt adducts, requiring careful pH control during workup .

Q. How can computational methods predict the compound’s reactivity and biological targets?

Density Functional Theory (DFT) calculates electrophilic Fukui indices to identify reactive sites (e.g., aldehyde carbon). Molecular docking simulations (using AutoDock Vina) model interactions with enzymes like HIV-1 reverse transcriptase, showing the 3-methylphenyl group’s role in hydrophobic binding pockets .

Q. What strategies improve regioselectivity in pyrazole ring functionalization?

Regioselectivity is controlled by steric and electronic effects. For example, using bulky bases (e.g., DBU) directs substitution to the less hindered C-5 position. Microwave-assisted synthesis (100°C, 30 min) enhances yields of 3-methylphenyl derivatives compared to conventional heating .

Methodological Challenges

Q. How can solubility issues be addressed for in vitro bioassays?

Co-solvent systems (e.g., DMSO:PBS, 1:9 v/v) or cyclodextrin inclusion complexes improve aqueous solubility. Alternatively, derivatization (e.g., oxime formation) modifies the aldehyde group, enhancing solubility without compromising activity .

Q. What contradictions exist in reported synthetic protocols, and how are they resolved?

and describe conflicting steps for chloro-substitution vs. phenol displacement. Reproducibility requires verifying reaction conditions (e.g., anhydrous vs. hydrated K₂CO₃) and intermediate purity via TLC or inline IR monitoring .

Q. How do substituent modifications alter biological activity?

SAR studies show that electron-withdrawing groups (e.g., -CF₃ at C-3) enhance antimicrobial potency by 2–4-fold, while electron-donating groups (e.g., -OCH₃) improve antioxidant activity. Comparative IC₅₀ assays (e.g., against S. aureus or HIV-1) quantify these effects .

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